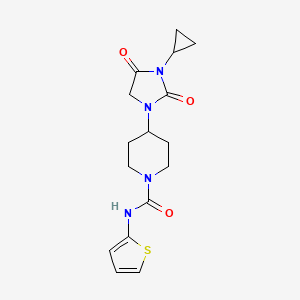

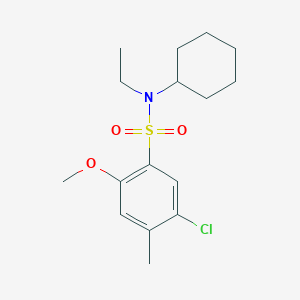

2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

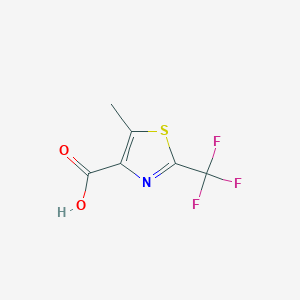

The compound “2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with other functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The purine ring, a key component of the structure, is a two-ring system made up of nitrogen and carbon atoms . The compound also contains methyl groups, which are derived from methane and contain one carbon atom bonded to three hydrogen atoms .科学的研究の応用

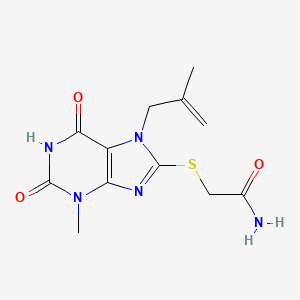

Radioligand Development for A2B Adenosine Receptors MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, showcases the relevance of purine derivatives in developing radioligands. The synthesis of [3H]-MRE 2029-F20, involving tritiation of its precursor, highlights the application of such compounds in pharmacological characterization of adenosine receptor subtypes, presenting a tool for detailed receptor studies (Baraldi et al., 2004).

Nano-photoinitiator for Polymer Networks The synthesis of nano-photoinitiators for preparing poly(methyl methacrylate) hybrid networks in air atmosphere demonstrates the innovative application of thioxanthone and silsesquioxane derivatives. These compounds, through intramolecular hydrogen abstraction, facilitate the polymerization process, enhancing thermal stability and robustness of the polymer/filler network (Batibay et al., 2020).

Antitumor Activity Against Cancer Cell Lines Mercapto xanthine derivatives exhibit promising antitumor activities against breast and leukemic cancer cell lines. This research underscores the potential of purine-based compounds in oncology, particularly for their ability to bind and block oncogenic tyrosine kinases (Sultani et al., 2017).

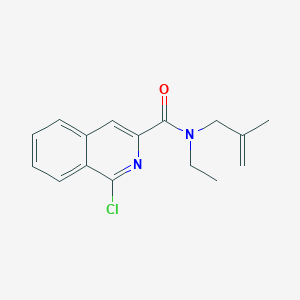

Neuroprotective and MAO-B Inhibitory Activities The design and synthesis of theophylline-7-acetyl semi- and thiosemicarbazide hybrids have been explored for their neuroprotective effects and MAO-B inhibitory activities. These findings indicate the potential therapeutic applications of purine derivatives in neurodegenerative diseases and highlight the structure-activity relationship critical for enhancing neuroprotection and inhibiting MAO-B (Mitkov et al., 2022).

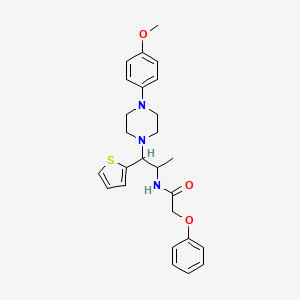

Anticancer Agents Synthesis of 5-methyl-4-phenyl thiazole derivatives as anticancer agents demonstrates the utility of thioacetamide derivatives in cancer research. These compounds, particularly those showing high selectivity and inducing apoptosis, present a promising avenue for the development of new anticancer drugs (Evren et al., 2019).

作用機序

Target of Action

The compound “2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide” is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives, which this compound is a part of, have shown a wide range of biological activities . This suggests that the compound may interact with its targets in a way that influences these biological activities.

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that multiple pathways are affected, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound has significant effects at the molecular and cellular levels .

特性

IUPAC Name |

2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3S/c1-6(2)4-17-8-9(14-12(17)21-5-7(13)18)16(3)11(20)15-10(8)19/h1,4-5H2,2-3H3,(H2,13,18)(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRVBRFPYSYEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)

![2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2743104.png)

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)

![4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2743107.png)

![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)

![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)